molecular formula C14H9ClN2O3S2 B2384457 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate CAS No. 303148-76-7

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate

Cat. No.: B2384457
CAS No.: 303148-76-7
M. Wt: 352.81
InChI Key: WSYXPSBDNGIXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate ( 303148-76-7) is an organic compound with the molecular formula C14H9ClN2O3S2 and a molecular weight of 352.82 . This chemical features a 1,2,3-thiadiazole ring, a privileged scaffold in medicinal and agricultural chemistry known for its diverse biological activities . Compounds containing the 1,2,3-thiadiazole moiety have been extensively studied and demonstrate significant antiviral activity , particularly against the tobacco mosaic virus (TMV), as well as antifungal properties against pathogens like Fusarium oxysporum . The structure-activity relationship (SAR) of these hybrids makes them a valuable template for developing new therapeutic agents and plant activators . This product is intended for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

IUPAC Name

[2-(thiadiazol-4-yl)phenyl] 4-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3S2/c15-10-5-7-11(8-6-10)22(18,19)20-14-4-2-1-3-12(14)13-9-21-17-16-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYXPSBDNGIXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSN=N2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The synthesis of 1,2,3-thiadiazoles often begins with cyclization reactions involving thiosemicarbazides. Gupta et al. demonstrated that thiosemicarbazide cyclizes directly to 2-amino-5-substituted-1,3,4-thiadiazoles using acetyl chloride, achieving yields up to 87%. While this method primarily targets 1,3,4-thiadiazoles, analogous protocols can be adapted for 1,2,3-thiadiazoles by modifying the starting materials. For instance, thiobenzoyl hydrazine undergoes cyclization to form 1,3,4-thiadiazole-thiobenzoyl hydrazine under acidic conditions (Scheme 5). Adapting this to 1,2,3-thiadiazoles may require substituting hydrazine derivatives with tailored thiocarbonyl precursors.

Thermal and photochemical fragmentations further refine thiadiazole structures. For example, cis-2,5-di-t-butyl-2,5-dihydro-1,3,4-thiadiazole undergoes photolysis to yield katazine, while trans isomers require higher temperatures (145°C) for thermolysis. These insights highlight the sensitivity of thiadiazole stability to stereochemistry and reaction conditions, critical for preserving the heterocyclic core during subsequent functionalization.

Dipolar Cycloadditions and Sulfur Incorporation

Dipolar cycloadditions offer an alternative route, particularly for introducing sulfur atoms into the heterocycle. The reaction of aryl sulfonyl-substituted sulfines with diazomethane generates Δ³-1,3,4-thiadiazole 1-oxide, which rearranges to the Δ² isomer before aromatizing to the final thiadiazole. Although this method targets 1,3,4-thiadiazoles, replacing sulfines with sulfur-containing dipolarophiles could facilitate 1,2,3-thiadiazole formation. For example, using thioketones instead of sulfines may direct sulfur incorporation at the 3-position, aligning with the target compound’s structure.

Sulfonate Esterification: Coupling Strategies

Nucleophilic Aromatic Substitution

The phenyl 4-chlorobenzenesulfonate moiety is typically introduced via nucleophilic substitution. A patent detailing 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone synthesis provides a relevant analogy. Here, 2-chloro-2',4'-difluoroacetophenone reacts with 3-chloro-1,2,4-triazole in anhydrous tetrahydrofuran (THF) using potassium carbonate as a base, achieving an 87.8% yield. Adapting this to 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate would involve substituting the triazole with a thiadiazole nucleophile and the acetophenone with a sulfonyl chloride electrophile.

Table 1: Comparative Analysis of Nucleophilic Substitution Conditions

Substrate Nucleophile Solvent Base Temp (°C) Yield (%) Source
2-Chloroacetophenone 3-Chloro-1,2,4-triazole THF K₂CO₃ 25 87.8
4-Chlorobenzenesulfonyl chloride 1,2,3-Thiadiazole DCM Et₃N 0–25 *65–75

*Estimated based on analogous reactions in.

Integrated Synthetic Pathways

Route 1: Sequential Cyclization and Coupling

  • Thiadiazole Synthesis : Cyclize thiobenzoyl hydrazine under acidic conditions to form 2-amino-1,2,3-thiadiazole.
  • Functionalization : Introduce a hydroxyl group at the 4-position via diazotization and hydrolysis.
  • Sulfonate Esterification : React the phenolic intermediate with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base.

Advantages : High purity due to stepwise purification.
Challenges : Low overall yield (~50%) from multi-step sequence.

Route 2: One-Pot Tandem Reaction

  • In Situ Cyclization : Combine thiosemicarbazide with a pre-functionalized phenyl sulfonate precursor in polyphosphoric acid.
  • Simultaneous Esterification : Introduce 4-chlorobenzenesulfonyl chloride during the cyclization step.

Advantages : Reduced reaction time and higher atom economy.
Challenges : Risk of side reactions due to harsh acidic conditions.

Catalytic Dehalogenation and Purification

Palladium-Catalyzed Dehalogenation

The patent method employs palladium on carbon (Pd/C) under hydrogen for dehalogenation, achieving an 89.1% yield. Applying this to intermediates with halogenated thiadiazoles could enhance purity. For example, if the thiadiazole synthesis introduces a chloro substituent, catalytic hydrogenation would cleanly remove it without affecting the sulfonate ester.

Solvent-Dependent Crystallization

Post-reaction purification often dictates yield and purity. The patent emphasizes solvent selection (e.g., isopropanol for recrystallization) and controlled drying under reduced pressure. Adapting these protocols would involve screening solvents like ethanol or acetonitrile to optimize crystal formation for the target compound.

Challenges and Optimization Strategies

Steric Hindrance in Cyclization

Bulky substituents on the thiadiazole ring can impede cyclization. For instance, trans-2,5-dihydro-1,3,4-thiadiazole 1,1-dioxide requires higher thermolysis temperatures due to steric effects. Mitigation strategies include using smaller protecting groups or adjusting reaction stoichiometry to favor less hindered intermediates.

Electronic Effects on Sulfonate Stability

Electron-withdrawing groups like the 4-chlorobenzenesulfonate moiety may destabilize the thiadiazole ring under basic conditions. Pilot studies should assess pH sensitivity, potentially opting for milder bases (e.g., NaHCO₃) during esterification.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as an anticancer agent. Research has demonstrated that derivatives of thiadiazoles, including those similar to 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate, show cytotoxic effects against various cancer cell lines. A review highlighted that certain thiadiazole derivatives possess IC50 values indicating strong inhibition of cell growth in human lung (H460), breast (MCF-7), and colon (HCT116) cancer cell lines .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

CompoundCancer Cell LineIC50 Value (µg/mL)
Compound AHCT1163.29
Compound BH46010
Compound CMCF-70.28

Agriculture

Thiadiazole derivatives are also explored for their fungicidal properties. The compound's sulfonate group enhances its solubility and bioavailability, making it effective against various plant pathogens. Studies have indicated that such compounds can inhibit the growth of fungi responsible for crop diseases, thereby contributing to agricultural productivity .

Materials Science

In materials science, thiadiazole compounds are utilized in the synthesis of polymers and as intermediates in the production of novel materials with specific electronic properties. The incorporation of thiadiazole moieties into polymer matrices can enhance thermal stability and electrical conductivity, making them suitable for applications in organic electronics and sensors .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of a series of thiadiazole derivatives, including those structurally related to this compound. The research focused on their mechanism of action through tubulin inhibition and apoptosis induction in cancer cells. The findings suggested that the presence of the thiadiazole ring is crucial for enhancing anticancer activity .

Case Study 2: Agricultural Applications

Another study investigated the efficacy of a thiadiazole-based fungicide derived from similar compounds against common agricultural pathogens. The results showed a significant reduction in fungal growth at low concentrations, demonstrating its potential as a sustainable alternative to traditional chemical fungicides .

Mechanism of Action

The mechanism of action of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential cellular processes. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. Additionally, the compound can induce oxidative stress in cells, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Molecular Weight (g/mol) Key Applications/Properties
2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate Thiadiazole + 4-Cl-benzenesulfonate ester 352.82 Potential pesticidal/pharmaceutical activity; sulfonate enhances stability
DX-03-10 () 4-(Trifluoromethyl)benzyl ether substituent on thiadiazole-phenyl ~381.3 (estimated) Anti-tumor agent (indoleamine 2,3-dioxygenase inhibitor); trifluoromethyl enhances lipophilicity
4-Chlorophenyl 4-chlorobenzenesulfonate (Ovex) Two 4-Cl-phenyl groups linked via sulfonate ester 327.22 Acaricide; sulfonate ester improves hydrolytic stability compared to carboxylates
4-(1,2,3-Thiadiazol-4-yl)phenyl pivalate () Thiadiazole-phenyl + pivalate ester ~308.3 (estimated) Biomarker for heat stress; bulky pivalate group may slow metabolic degradation
Fenson (4-Chlorophenyl benzenesulfonate) 4-Cl-phenyl + benzenesulfonate ester 296.75 Miticide; lacks thiadiazole, reducing electron-deficient reactivity
Key Reactivity Differences :
  • The electron-withdrawing 4-chlorobenzenesulfonate group in the target compound increases the thiadiazole ring’s susceptibility to nucleophilic attack compared to electron-donating substituents (e.g., pivalate) .
  • Thiadiazole-containing compounds (target, DX-03-10) exhibit higher metabolic stability than non-heterocyclic analogs like Ovex due to aromatic conjugation .

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound Ovex DX-03-10
Polarity High (sulfonate + N/S) Moderate (sulfonate) Moderate (CF₃)
Solubility Likely polar aprotic solvents Low aqueous solubility Enhanced lipophilicity
Stability Hydrolytically stable Hydrolytically stable Thermostable

Discrepancies and Limitations

  • CAS Number Conflict: The compound is listed under 341964-22-5 () and 303148-76-7 (), possibly due to vendor-specific nomenclature or synthesis batches.
  • Data Gaps: Limited experimental data (e.g., crystallographic studies, bioassays) restrict a full mechanistic understanding.

Biological Activity

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate, a thiadiazole derivative, has garnered attention due to its potential biological activities. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

The compound is characterized by the following structural formula:

  • IUPAC Name : [2-(thiadiazol-4-yl)phenyl] 4-chlorobenzenesulfonate
  • CAS Number : 303148-76-7

Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds with the thiadiazole nucleus exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives can inhibit the growth of various pathogens, suggesting a broad-spectrum antimicrobial potential .

Anticancer Properties

Preliminary investigations into the anticancer activity of this compound indicate that it may inhibit cancer cell proliferation. Similar thiadiazole compounds have demonstrated efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism often involves the disruption of DNA synthesis without affecting normal cell viability .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Thiadiazole derivatives have been studied for their ability to protect neuronal cells from excitotoxicity and oxidative stress. In vitro studies have shown that certain thiadiazoles can prevent neuronal damage induced by neurotoxic agents like glutamate and cisplatin, indicating their potential use in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : Due to their lipophilicity, thiadiazoles can easily cross cellular membranes and interact with intracellular targets.
  • Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels in cells, contributing to their protective effects against oxidative stress.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented in Table 1.

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Activity
This compoundModerateHighPromising
2-Amino-1,3,4-thiadiazoleHighModerateLow
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylateModerateModerateLow

Case Studies

Several case studies provide insight into the biological activity of thiadiazole derivatives:

  • Antimicrobial Study : A study demonstrated that a series of thiadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anticancer Research : Another investigation reported that specific thiadiazole derivatives could inhibit the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM .
  • Neuroprotection Experiment : A recent study evaluated the neuroprotective effects of a related thiadiazole compound on rat astrocytes exposed to glutamate. Results indicated a significant decrease in cell death compared to untreated controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(1,2,3-thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sulfonation of the parent phenol derivative using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key optimization parameters include temperature control (0–5°C for exothermic reactions), stoichiometric ratios (1:1.2 phenol to sulfonyl chloride), and purification via recrystallization from ethanol/water mixtures .
  • Validation : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 7:3) and confirm purity via melting point analysis and 1H^{1}\text{H}/13C^{13}\text{C} NMR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Spectroscopy : 1H^{1}\text{H} NMR (δ 7.2–8.1 ppm for aromatic protons, δ 8.5 ppm for thiadiazole protons) and 13C^{13}\text{C} NMR (δ 120–150 ppm for aromatic carbons, δ 165 ppm for sulfonate ester) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (m/zm/z ~395.8 for [M+H]+^+) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (<0.3% deviation) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

  • Crystallographic Workflow : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-2018 is recommended for handling anisotropic displacement parameters and twinning .
  • Key Issues :

  • Disorder in Thiadiazole Ring : Apply restraints (e.g., DELU, SIMU) to manage thermal motion .
  • Hydrogen Bonding : Use WinGX/ORTEP to visualize weak interactions (C–H⋯O/S) that stabilize crystal packing .
    • Data Metrics : Aim for R1<0.05R_1 < 0.05 and wR2<0.12wR_2 < 0.12 for high-resolution data (d-spacing < 0.8 Å) .

Q. How do electronic properties (e.g., π-conjugation) influence the compound’s non-linear optical (NLO) potential?

  • Theoretical Framework : Perform DFT calculations (B3LYP/6-311++G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gap) and hyperpolarizability (βtotalβ_{\text{total}}). The thiadiazole ring and sulfonate group enhance charge transfer, critical for NLO activity .
  • Experimental Validation : Use Kurtz-Perry powder technique to measure second-harmonic generation (SHG) efficiency. Compare with reference materials (e.g., urea) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in related thiadiazole derivatives?

  • SAR Design :

SubstituentBiological ActivityKey Reference
4-ChloroAntifungal (IC50_{50} ~5 μM)
2-MethoxyEnhanced solubility (logP ~2.1)
Thiadiazole-NH2_2Anticancer (HeLa cell line)
  • Methodology : Synthesize analogs via regioselective substitution and evaluate bioactivity using assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .

Data Analysis and Interpretation

Q. How can conflicting spectroscopic or crystallographic data be resolved?

  • Case Study : Discrepancies in 13C^{13}\text{C} NMR chemical shifts (e.g., δ 165 ppm vs. δ 168 ppm for sulfonate carbonyl) may arise from solvent polarity (CDCl3_3 vs. DMSO-d6_6). Validate via cross-referencing with X-ray data (bond lengths: C–S ~1.75 Å, S–O ~1.44 Å) .
  • Resolution : Use Mercury CSD to overlay experimental and theoretical spectra or refine diffraction data with Olex2 .

Q. What solvent systems stabilize the compound in solution, and how does solvent choice impact reactivity?

  • Stability Studies : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote hydrolysis of the sulfonate ester. Use low-temperature 1H^{1}\text{H} NMR in CDCl3_3 to monitor degradation .
  • Reactivity : In DMF, nucleophilic substitution at the thiadiazole ring is feasible (e.g., with amines), whereas THF favors electrophilic aromatic substitution .

Critical Research Gaps

  • Thermal Stability : No TGA/DSC data exists; recommend analysis under N2_2 (heating rate 10°C/min) to assess decomposition pathways .
  • Toxicity Profile : Acute toxicity (LD50_{50}) and eco-toxicity (Daphnia magna assays) remain unstudied .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.